molecular formula C7H6FNO3 B13927581 3-Fluoro-5-methoxyisonicotinic acid

3-Fluoro-5-methoxyisonicotinic acid

Cat. No.: B13927581
M. Wt: 171.13 g/mol
InChI Key: CEFKTDZOALNBCE-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxyisonicotinic acid is a fluorinated derivative of isonicotinic acid, a pyridine-based carboxylic acid. Its structure features a fluorine atom at the 3-position and a methoxy group (-OCH₃) at the 5-position of the pyridine ring.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

3-fluoro-5-methoxypyridine-4-carboxylic acid

InChI

InChI=1S/C7H6FNO3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

CEFKTDZOALNBCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1C(=O)O)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The core approach involves:

  • Starting from substituted pyridine precursors.
  • Introducing fluorine at the 3-position (or equivalent) via nucleophilic or electrophilic fluorination.
  • Incorporating the methoxy group at the 5-position (or equivalent).
  • Final oxidation or carboxylation steps to yield the isonicotinic acid framework.

Relevant Synthetic Routes and Reaction Conditions

Step Description Reagents/Conditions Yield/Notes Source
1 Oxidation of 3,5-dimethylpyridine to 5-methylnicotinic acid using hydrogen peroxide in sulfuric acid Concentrated H2SO4 as solvent, H2O2 added dropwise, 110-150°C, 5-20 hours Yield above 60%, selective oxidation of one methyl group to carboxylic acid, mild conditions
2 Fluorination of pyridine derivatives via nucleophilic substitution or electrophilic fluorination Use of fluorinating agents such as tetrabutylammonium fluoride (TBAF), or lithium reagents for hydrogen abstraction Fluorination at pyridine ring positions with controlled selectivity, sometimes requiring low temperatures (-70 to -80°C)
3 Introduction of methoxy group via nucleophilic aromatic substitution or methylation of hydroxypyridine intermediates Methanol or methylating agents under reflux or catalytic conditions Methoxy substitution at desired ring position, often prior to or after fluorination Inferred from related syntheses
4 Carboxylation via reaction with dry CO2 gas in presence of lithium reagents (e.g., butyl lithium) Lithium reagent-mediated lithiation followed by CO2 quenching at low temperature Yields of carboxylated fluorinated pyridine acids reported up to 71% after recrystallization

Detailed Example: Fluorination and Carboxylation Sequence

A representative synthetic sequence for fluorinated isonicotinic acids (analogous to 3-Fluoro-5-methoxyisonicotinic acid) involves:

  • Starting from 2-chloro-3-nitropyridine.
  • Catalytic trifluoromethylation to obtain 2-trifluoromethyl-3-nitropyridine.
  • Reflux with tetrabutylammonium fluoride to substitute fluorine at the 3-position.
  • Lithiation using butyl lithium at -80°C under nitrogen atmosphere.
  • Introduction of dry CO2 gas to form the carboxylic acid group.
  • Acidic workup and recrystallization to purify the product.

This method achieves yields up to 71% and demonstrates the importance of temperature control and inert atmosphere to maintain selectivity and product integrity.

Oxidation Method for Methoxyisonicotinic Acid Derivatives

A patented method for preparing methylnicotinic acid derivatives (which can be adapted for methoxy derivatives) uses:

  • Concentrated sulfuric acid as the solvent.
  • Hydrogen peroxide as a selective oxidant.
  • Reaction temperature between 110-150°C for 5-20 hours.
  • This method avoids over-oxidation and manganese dioxide byproducts common in traditional oxidations, resulting in stable yields above 60%.

Analytical Data and Research Findings

Yield and Purity

Compound Yield (%) Purification Method Notes
5-Methylnicotinic acid (oxidation) >60 pH adjustment and filtration High selectivity, mild conditions
3-Fluoro-2-methoxyisonicotinic acid (lithiation + CO2) ~71 Recrystallization from ethanol Requires low temperature and inert atmosphere

Reaction Parameters Impact

  • Temperature: Critical in lithiation and fluorination steps to avoid side reactions like elimination or over-fluorination.
  • Solvent: Polar aprotic solvents (DMF, DMSO, acetonitrile) facilitate nucleophilic fluorination.
  • Reagents: Lithium reagents (butyl lithium, LDA) are effective for hydrogen abstraction enabling carboxylation.
  • Oxidants: Hydrogen peroxide in sulfuric acid offers a selective and cost-effective oxidation system for methyl group conversion to carboxylic acid.

Summary Table of Preparation Methods

Method Type Starting Material(s) Key Reagents/Conditions Advantages Limitations
Oxidation 3,5-Dimethylpyridine H2SO4, H2O2, 110-150°C, 5-20 h Simple, selective, mild conditions Limited to methyl oxidation only
Fluorination + Lithiation + Carboxylation 2-Chloro-3-nitropyridine → fluoropyridine intermediates CuI catalyst, 1,10-phenanthroline, TBAF, butyl lithium, CO2 gas High yield, regioselective fluorination Requires low temperature, inert atmosphere
Methoxy Introduction Hydroxy-pyridine intermediates or methylation of pyridinol Methanol or methylating agents under reflux Effective for methoxy substitution Stepwise, may require protection of other groups

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methoxy-4-pyridinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-Fluoro-5-methoxy-4-pyridinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific molecular pathways.

    Industry: It serves as an intermediate in the production of various fine chemicals and materials.

Mechanism of Action

The mechanism by which 3-Fluoro-5-methoxy-4-pyridinecarboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table compares 3-fluoro-5-methoxyisonicotinic acid with key analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
3-Fluoro-5-methoxyisonicotinic acid C₇H₆FNO₃ F (3), OCH₃ (5) 171.13 (calculated) High electronegativity at C3; potential metabolic stability enhancement
3-Chloro-5-methoxyisonicotinic acid C₇H₆ClNO₃ Cl (3), OCH₃ (5) 187.58 Larger halogen (Cl) increases steric hindrance and polarizability
5-Fluoro-2-methoxyisonicotinic acid C₇H₆FNO₃ F (5), OCH₃ (2) 171.13 Methoxy at C2 alters electronic distribution; boiling point: 372°C
3-Cyano-5-methoxyisonicotinic acid C₈H₆N₂O₃ CN (3), OCH₃ (5) 178.15 Strong electron-withdrawing cyano group increases acidity
Key Observations:
  • Substituent Position : The 5-fluoro-2-methoxy isomer () demonstrates how positional changes affect boiling points and electronic distribution. The methoxy group at C2 may hinder rotation or alter hydrogen-bonding capacity compared to the target compound.
  • Functional Group Variation: The 3-cyano analog () highlights how electron-withdrawing groups like -CN can significantly increase the acidity of the carboxylic acid moiety, influencing reactivity in synthesis.

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